molecular formula C5H6ClN3O B1398444 2-Chloro-5-Methoxypyrimidin-4-Amine CAS No. 99979-77-8

2-Chloro-5-Methoxypyrimidin-4-Amine

Cat. No. B1398444
Key on ui cas rn: 99979-77-8
M. Wt: 159.57 g/mol
InChI Key: ORUMXWAUZBTDLW-UHFFFAOYSA-N
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Patent
US08796244B2

Procedure details

A mixture of 2,4 dichloro-5-methoxypyrimidine (0.45 g, 2.5 mmol) and ammonia in methanol (2N, 20 ml) was stirred at room temperature overnight. The mixture was then concentrated in vacuo and washed with water. The residue was purified by column chromatography (20-60% ethyl acetate/petroleum ether) to furnish the title compound as a white solid (211 mg). MS: [M+H]+=160
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([O:9][CH3:10])=[CH:4][N:3]=1.[NH3:11]>CO>[Cl:1][C:2]1[N:7]=[C:6]([NH2:11])[C:5]([O:9][CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (20-60% ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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